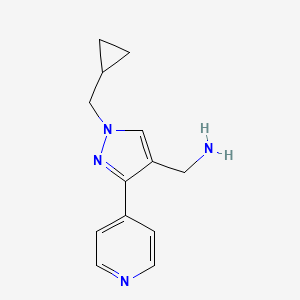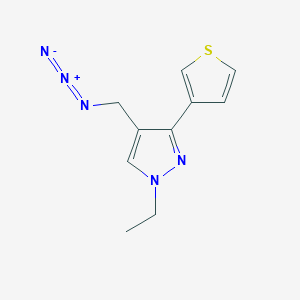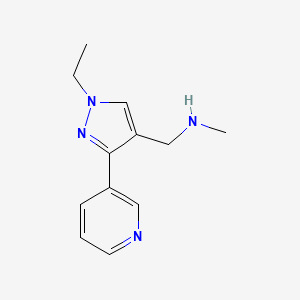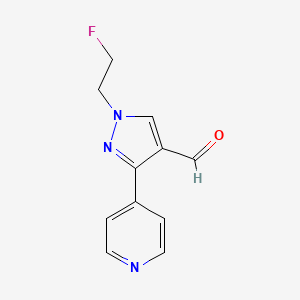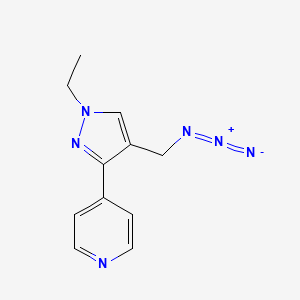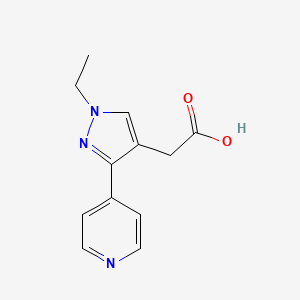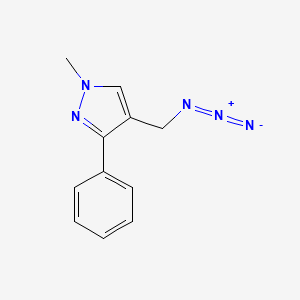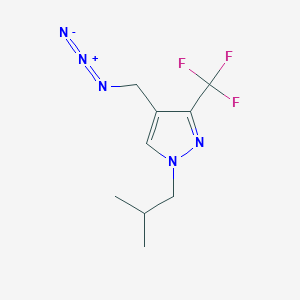
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile (hereafter referred to as FEPPC) is an organofluorine compound that is a derivative of pyrazole and has been studied for its potential applications in medicinal chemistry. FEPPC has been found to possess a range of properties that make it a promising candidate for use in the development of new drugs and therapies. It has been studied for its potential to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1), as well as its ability to bind to and activate certain receptors, such as the opioid receptor. In addition, FEPPC has been studied for its potential to be used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib.
Applications De Recherche Scientifique
Neutron Capture Therapy
Boronic acids and their esters, such as 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets tumors at the cellular level, using boron compounds that capture neutrons and undergo nuclear reactions that destroy cancer cells.
Drug Delivery Systems
The compound’s structure suggests potential utility in drug delivery systems. Its stability in water is a critical factor for pharmacological applications, as it influences the delivery of the drug to the targeted site without premature degradation .
Pharmacological Research
In pharmacology, the compound’s reactivity and stability under physiological conditions are of interest. The rate of hydrolysis of boronic esters, to which this compound is related, is influenced by pH levels, which is a significant consideration for its use in pharmacological contexts .
Biochemical Applications
The compound’s biochemical applications could be linked to its interaction with various biological molecules. Its boronic ester-related structure suggests a role in the modulation of biomolecular functions, which is a promising area for biochemical research .
Organic Synthesis
In organic synthesis, this compound could serve as a building block for constructing more complex molecules. Its unique structure allows for the introduction of fluorine and pyridine moieties into other compounds, which can be valuable in synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound’s potential in medicinal chemistry lies in its ability to interact with biological targets. Its structural features, including the fluorine atom and the pyrazole ring, are often found in molecules with significant biological activity, making it a candidate for the development of new therapeutic agents .
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIGKSZQLYKEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




